5-(3-Methoxy-phenyl)-1H-pyrazin-2-one
Overview
Description
The compound “5-(3-Methoxy-phenyl)-1H-pyrazin-2-one” is a pyrazinone derivative. Pyrazinones are a class of organic compounds that contain a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a ketone functional group. The “3-Methoxy-phenyl” part indicates a phenyl ring (a six-membered aromatic ring) with a methoxy group (-OCH3) attached at the 3rd position .
Molecular Structure Analysis
The molecular structure analysis would involve determining the positions of the atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are typically used for this purpose .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on its functional groups. The pyrazinone part of the molecule might be involved in reactions with nucleophiles or bases, while the methoxyphenyl part might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Chemical Properties
The compound 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one features prominently in the synthesis and characterization of various chemical derivatives, reflecting its importance in organic chemistry research. For example, an efficient one-pot method for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives under ultrasound irradiation has been reported, utilizing a β-keto ester, phenylhydrazine, and benzaldehydes, showcasing the compound's role in facilitating green chemistry protocols due to its catalyst-free nature, simple work-up, and excellent yields without the need for column chromatography (Shabalala et al., 2020). Additionally, the compound's derivatives have been explored for their electrochromic properties, particularly in donor-acceptor polymeric electrochromic materials, indicating potential applications in NIR electrochromic devices due to their high coloration efficiency, fast response time, and significant transmittance change in the NIR region (Zhao et al., 2014).
Biological and Pharmaceutical Applications
In the realm of biological and pharmaceutical sciences, derivatives of this compound have been synthesized for their potential therapeutic activities. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's relevance in the development of anticancer agents (Hassan et al., 2014). Moreover, new pyrazoline and isoxazoline derivatives exhibiting significant to moderate antimicrobial activity have been synthesized, highlighting the compound's utility in creating new antimicrobial agents (Jadhav et al., 2009).
Mechanism of Action
Target of Action
The primary target of 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one is the metabotropic glutamate 5 (mGlu5) receptor . This receptor has been implicated in the pathophysiology of depression and the mechanism of action of antidepressant drugs .
Mode of Action
This compound acts as a partial negative allosteric modulator (NAM) of the mGlu5 receptor . This means it binds to a site on the receptor that is distinct from the glutamate binding site, and it reduces the receptor’s response to glutamate. This modulation of the mGlu5 receptor is thought to induce rapid and sustained antidepressant-like effects .
Biochemical Pathways
The compound’s action on the mGlu5 receptor affects the glutamatergic signaling pathway, which plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory. The modulation of this pathway can lead to changes in neuronal excitability and synaptic transmission, which are believed to underlie its antidepressant effects .
Pharmacokinetics
It is known that the bioavailability of similar compounds can be influenced by factors such as absorption, distribution, metabolism, and excretion
Result of Action
The modulation of the mGlu5 receptor by this compound results in rapid and sustained antidepressant-like effects. These effects are thought to be mediated through a brain-derived neurotrophic factor (BDNF)-dependent mechanism . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs, the individual’s diet, and the gut microbiota can all impact the metabolism and effectiveness of the compound . Additionally, factors such as pH and temperature can affect the stability of the compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(5-9)10-6-13-11(14)7-12-10/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQNPDDPKGJXJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587599 | |
Record name | 5-(3-Methoxyphenyl)pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88066-90-4 | |
Record name | 5-(3-Methoxyphenyl)pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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